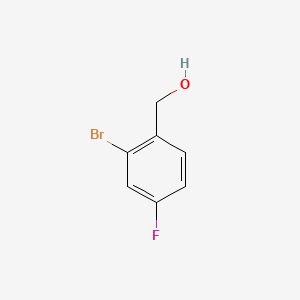

2-Bromo-4-fluorobenzyl Alcohol

Description

Contextualizing 2-Bromo-4-fluorobenzyl Alcohol within Contemporary Organic and Pharmaceutical Chemistry

This compound is a halogenated aromatic alcohol that has garnered significant attention in modern organic and pharmaceutical chemistry. Halogenated organic compounds, those containing one or more halogen atoms, are integral to these fields due to the profound effect halogens can have on the biological activity and physicochemical properties of molecules. nih.govacs.orgtsijournals.com The strategic incorporation of halogen atoms, such as bromine and fluorine, into a molecular scaffold is a well-established practice in medicinal chemistry to enhance ligand-target interactions. tsijournals.comtsijournals.com

This compound belongs to the broader class of benzyl (B1604629) alcohols, which are aromatic alcohols widely used as solvents, preservatives, and precursors in various industries. wikipedia.orgpatsnap.com The presence of both a bromine atom and a fluorine atom on the benzene (B151609) ring of this compound distinguishes it from simpler benzyl alcohols, imparting unique reactivity and making it a valuable building block. A significant number of pharmaceuticals and agrochemicals currently on the market contain halogens, underscoring the importance of halogenated intermediates like this compound in the development of new chemical entities. nih.govacs.org

Significance of this compound as a Versatile Intermediate

The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis. It serves as a foundational building block for the construction of more complex molecules, particularly in the realm of pharmaceutical development. acs.orgtsijournals.com Researchers utilize this compound in the synthesis of various biologically active molecules, aiming to create new drugs with improved therapeutic efficacy. Its utility extends to the production of specialty chemicals and agrochemicals as well.

The reactivity of this compound is largely dictated by its substituents. The bromine and fluorine atoms on the aromatic ring make it an ideal candidate for further functionalization through various organic reactions, including metal-catalyzed cross-coupling reactions. nih.govacs.org The alcohol functional group (-CH₂OH) can be readily oxidized to form the corresponding aldehyde (2-bromo-4-fluorobenzaldehyde) or carboxylic acid, or it can participate in etherification and esterification reactions. This trifunctional nature—possessing an alcohol, a bromo group, and a fluoro group—allows for a wide range of chemical transformations, enabling chemists to generate diverse derivatives tailored for specific applications.

Historical Perspectives and Evolution of Research on Halogenated Benzyl Alcohols

The study of halogenated organic compounds dates back to the 19th century, with the replacement of hydrogen atoms with halogens in hydrocarbons leading to the formation of alkyl and aryl halides. ncert.nic.in Initially, these compounds were primarily used as solvents and starting materials for a variety of organic syntheses. ncert.nic.in Over time, the unique properties conferred by halogenation became increasingly apparent and strategically exploited.

The evolution of research into halogenated compounds, including benzyl alcohols, has been closely linked to advancements in synthetic methodologies and a deeper understanding of their role in biological systems. The development of metal-catalyzed cross-coupling reactions, for instance, has significantly expanded the utility of halogenated intermediates. nih.govacs.org In the context of medicinal chemistry, the introduction of halogens was initially thought to primarily modulate lipophilicity. tsijournals.com However, it is now understood that halogens can form specific, directed intermolecular interactions known as halogen bonds, which are similar to hydrogen bonds and can significantly enhance the binding affinity of a drug to its target protein. tsijournals.comtsijournals.com This realization has led to the intentional incorporation of halogens in drug design to improve efficacy. A substantial portion of drugs in clinical trials or on the market today contain halogen atoms, a testament to the evolved understanding and application of halogenated intermediates in pharmaceutical research. tsijournals.comtsijournals.com The continued exploration of halogenase enzymes, which naturally produce halogenated compounds, points towards a future of more environmentally friendly and highly selective methods for creating these valuable chemical entities. nih.govacs.org

Detailed Research Findings

Below are the key properties of this compound.

| Property | Value |

| CAS Number | 229027-89-8 |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

| Appearance | White to almost white powder or crystals |

| Melting Point | 68 - 72 °C |

| Boiling Point | 262 °C |

| Density | 1.658 g/cm³ |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAMLBPEVCLQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378395 | |

| Record name | 2-Bromo-4-fluorobenzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229027-89-8 | |

| Record name | 2-Bromo-4-fluorobenzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-4-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization of 2 Bromo 4 Fluorobenzyl Alcohol

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of 2-Bromo-4-fluorobenzyl alcohol is a primary alcohol, and as such, it undergoes typical reactions of this functional group, including oxidation, etherification, and esterification. The presence of the bromo and fluoro substituents on the aromatic ring can influence the reactivity of the hydroxyl group.

Oxidation to 2-Bromo-4-fluorobenzaldehyde (B1271550) and 2-Bromo-4-fluorobenzoic Acid

The oxidation of this compound can yield either 2-Bromo-4-fluorobenzaldehyde or 2-Bromo-4-fluorobenzoic acid, depending on the oxidizing agent and reaction conditions used. Milder oxidizing agents will selectively oxidize the primary alcohol to an aldehyde, while stronger oxidizing agents will lead to the corresponding carboxylic acid.

Pyridinium chlorochromate (PCC) is a well-known reagent for the mild oxidation of primary alcohols to aldehydes. rsc.orgrsc.orglibretexts.org The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at room temperature. rsc.org The reaction with PCC is first-order with respect to both the alcohol and the oxidant. rsc.orgrsc.org While specific studies on the PCC oxidation of this compound are not widely available, the general mechanism for the oxidation of substituted benzyl (B1604629) alcohols by PCC is well-established. rsc.orgrsc.org The reaction proceeds via a chromate (B82759) ester intermediate, followed by a rate-determining C-H bond cleavage. rsc.org

For the further oxidation to 2-Bromo-4-fluorobenzoic acid, stronger oxidizing agents are required. A combination of Selectfluor and sodium bromide has been shown to oxidize alcohols to carboxylic acids. nih.gov For instance, an alcohol can be converted to a carboxylic acid using 3.5 equivalents of both Selectfluor and sodium bromide in a biphasic solvent system like ethyl acetate (B1210297) and water over 30 hours. nih.gov

| Product | Reagent(s) | Conditions | Yield |

| 2-Bromo-4-fluorobenzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature | >80% (Typical for primary alcohols) rsc.org |

| 2-Bromo-4-fluorobenzoic acid | Selectfluor, Sodium Bromide | Ethyl Acetate/Water, 30 hours | 46% (Example for alcohol to carboxylic acid) nih.gov |

Etherification (e.g., Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted to an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.com This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.org

To synthesize an ether from this compound, it would first be treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. organic-synthesis.com This alkoxide can then be reacted with an appropriate alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the desired ether. organic-synthesis.comorganicchemistrytutor.com The reaction is best performed with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Alkyl Halide (e.g., CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-(Bromomethyl)-2-fluoro-4-(methoxymethyl)benzene |

Esterification

This compound can undergo esterification with carboxylic acids or their derivatives to form esters. A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the product. masterorganicchemistry.com

Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used for a more rapid and often irreversible esterification. For instance, reacting this compound with an acid chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester. Another approach involves the oxidative self-esterification of alcohols using oxygen as the oxidant, which can be catalyzed by certain ionic liquids under metal-free conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄) | 2-Bromo-4-fluorobenzyl acetate |

| This compound | Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | 2-Bromo-4-fluorobenzyl acetate |

Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring of this compound is subject to reactions typical of aryl halides.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can occur if the aromatic ring is activated by strongly electron-withdrawing groups, particularly those located ortho and para to the leaving group. youtube.commasterorganicchemistry.comlibretexts.org In this compound, the fluorine atom and the hydroxymethyl group are present on the ring. The fluorine atom is an electron-withdrawing group through induction but an electron-donating group through resonance. The hydroxymethyl group is generally considered a weak electron-donating group.

The SNAr mechanism involves a two-step process: nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org The presence of electron-withdrawing groups helps to stabilize the negative charge of the intermediate. youtube.commasterorganicchemistry.com The rate of these reactions is often dependent on the nature of the leaving group, with fluoride (B91410) being a better leaving group than bromide in many SNAr reactions due to its high electronegativity which makes the attached carbon more electrophilic. youtube.com

| Substrate | Nucleophile | Conditions | Product |

| Activated Aryl Halide | Amine (e.g., RNH₂) | Heat | Substituted Aniline |

| Activated Aryl Halide | Alkoxide (e.g., CH₃O⁻) | Heat | Substituted Anisole |

Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring of this compound is a key site for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. rsc.orgmdpi.com The reaction typically employs a palladium catalyst and a base to couple an organohalide with a boronic acid or its ester. mdpi.com In the case of this compound, the aryl bromide functionality can readily participate in Suzuki coupling reactions.

The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl, making the bromo-substituent a suitable reaction site. rsc.org While the hydroxyl group can sometimes interfere with catalytic cycles, it is often tolerated, or can be protected if necessary. The coupling of various aryl bromides with a wide range of arylboronic acids is well-documented, allowing for the synthesis of a diverse array of biaryl structures. mdpi.comnih.govacs.org This reaction provides a direct method to link the 2-bromo-4-fluorobenzyl scaffold to other aromatic or heteroaromatic systems.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl₂ | Alkenyl-substituted azaborines | acs.org |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Diphenylmethane | nih.gov |

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds through the copper-catalyzed coupling of two molecules of an aryl halide. organic-chemistry.org This reaction typically requires high temperatures, although modern variations have been developed that proceed under milder conditions. organic-chemistry.org The reaction involves the formation of an organocopper intermediate, which then undergoes coupling to form the biaryl product. organic-chemistry.org this compound can undergo Ullmann-type homocoupling to produce a dimeric biphenyl (B1667301) structure. Additionally, Ullmann-type reactions can be used for the formation of C-N and C-O bonds, coupling aryl halides with amines, alcohols, and phenols. organic-chemistry.org

Table 2: Overview of Ullmann Reaction Types

| Reaction Type | Coupling Partners | Catalyst | Product | Reference |

| Classic Ullmann Coupling | Aryl halide + Aryl halide | Copper | Symmetrical biaryl | organic-chemistry.org |

| Ullmann-type C-N Coupling | Aryl halide + Amine/Amide | Copper | N-Aryl amine/amide | organic-chemistry.org |

| Ullmann-type C-O Coupling (Ether Synthesis) | Aryl halide + Alcohol/Phenol | Copper | Aryl ether | organic-chemistry.org |

Elimination Reactions

The benzylic alcohol group can undergo elimination via dehydration to form an alkene. The dehydration of benzyl alcohol derivatives can be catalyzed by acid or occur under thermal conditions, particularly during analytical procedures like gas chromatography. nih.gov The reaction of 1-(3-bromophenyl)ethanol, for example, has been observed to lead to the formation of 1-bromo-3-vinylbenzene through in-column dehydration. nih.gov A similar transformation of this compound would yield 2-bromo-4-fluorostyrene. This reaction provides a route to vinyl-substituted aromatic compounds, which are valuable monomers and synthetic intermediates.

Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) due to the strong carbon-fluorine bond and the lack of strong electron-withdrawing groups in positions ortho or para to it to activate it. nih.govnih.gov However, under specific and forcing conditions, the fluorine can be displaced.

Recent advances have shown that nucleophilic substitution of unactivated fluoroarenes can be achieved using organic photoredox catalysis. nih.gov This method allows for the defluorination and substitution with various nucleophiles like azoles and amines under mild conditions. nih.gov Another approach involves the thermal decomposition of N,N-dimethylformamide (DMF) assisted by hydroxide, which can generate dimethylamine (B145610) in situ for the substitution of aryl fluorides. nih.gov It is important to note that in these reactions, fluorine serves as the leaving group, but bromine is generally more reactive in other contexts like cross-coupling. nih.gov Therefore, achieving selective substitution of the fluorine in the presence of the bromine atom would require carefully controlled conditions.

Relative Inertness and Stability under Standard Conditions

Under standard laboratory conditions, this compound presents as a stable, off-white solid in crystalline or powder form. science.govsigmaaldrich.com Its stability is a key attribute for its use as a chemical intermediate, allowing for storage and handling without significant decomposition. It is recommended to be stored at room temperature, sealed in a dry environment to maintain its integrity. reddit.com

The compound's inertness is relative; while stable for storage, it is designed for reactivity in controlled chemical reactions. It does not possess functional groups that are highly susceptible to oxidation or degradation under normal atmospheric conditions. However, like many aromatic compounds, it can undergo decomposition under harsh conditions such as high heat, strong oxidizing agents, or intense UV radiation. Under fire conditions, hazardous decomposition products can form, including carbon monoxide, hydrogen bromide, and hydrogen fluoride. wikipedia.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 229027-89-8 | synquestlabs.com |

| Molecular Formula | C₇H₆BrFO | sigmaaldrich.com |

| Molecular Weight | 205.02 g/mol | sigmaaldrich.com |

| Appearance | Off-white to white solid/crystal/powder | science.gov |

| Melting Point | 68-72 °C | reddit.com |

| Boiling Point | 262 °C | reddit.com |

| Storage | Room Temperature, Sealed in Dry | reddit.com |

Potential for Specialized Fluorination Chemistry

The term "fluorination chemistry" can encompass reactions that introduce fluorine or reactions that are uniquely influenced by the presence of a fluorine substituent. In the context of this compound, its role is primarily the latter. The compound is not typically used as a substrate for introducing additional fluorine atoms; rather, its utility stems from the chemical behavior imparted by the existing C-F bond, often in competition with the C-Br bond and the alcohol group.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-F bond and influences the electron density of the entire aromatic ring, which in turn affects the reactivity at other positions. wyzant.com

The derivatization potential of this compound is best understood by considering the distinct reactivity of its functional sites:

Reactivity at the Bromine Site: The carbon-bromine bond is the most common site for derivatization. It readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-nitrogen bonds. Reactions like the Suzuki-Miyaura coupling (to form C-C bonds with boronic acids) wikipedia.orglibretexts.org and the Buchwald-Hartwig amination (to form C-N bonds with amines) wikipedia.orgacsgcipr.org typically occur selectively at the C-Br bond, leaving the more robust C-F bond intact. The greater reactivity of aryl bromides over aryl chlorides (and fluorides) in these catalytic cycles is well-established. libretexts.org

Reactivity at the Fluorine Site: While generally less reactive than the C-Br bond in cross-coupling, the C-F bond can be selectively cleaved under specific conditions. In nucleophilic aromatic substitution (SNAr) reactions, an aryl fluoride can be more reactive than an aryl bromide if the aromatic ring is sufficiently electron-deficient. wyzant.commasterorganicchemistry.com The rate-determining step in these reactions is the initial attack of the nucleophile, which is accelerated by the strong inductive effect of the fluorine atom making the attached carbon more electrophilic. wyzant.comyoutube.com For a related compound, 2-bromo-4-fluorobenzonitrile, the fluoride is noted as an ideal leaving group for SNAr, activated by the electron-withdrawing nitrile group. ossila.com While the benzyl alcohol group is not as strongly activating as a nitrile, the potential for SNAr at the fluorine position exists with strong nucleophiles.

Reactivity of the Alcohol Group: The primary alcohol group can be readily oxidized to form 2-bromo-4-fluorobenzaldehyde or 2-bromo-4-fluorobenzoic acid, or it can undergo esterification or etherification reactions. These transformations are standard for benzyl alcohols and provide another route for derivatization.

Table 2: Competing Reaction Sites on this compound

| Functional Group | Primary Reaction Type(s) | Relative Reactivity/Notes |

|---|---|---|

| C-Br Bond | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Generally the most reactive site for cross-coupling. wikipedia.orgwikipedia.org |

| C-F Bond | Nucleophilic Aromatic Substitution (SNAr) | Less reactive than C-Br in cross-coupling, but can be the preferred site for SNAr with strong nucleophiles or activating groups. wyzant.comossila.com |

| -CH₂OH Group | Oxidation, Esterification, Etherification | Standard alcohol reactivity, providing pathways to aldehydes, carboxylic acids, esters, and ethers. |

Theoretical and Computational Studies of 2 Bromo 4 Fluorobenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the electronic structure and reactivity of 2-Bromo-4-fluorobenzyl alcohol. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on related substituted benzyl (B1604629) alcohols have demonstrated that the nature and position of substituents significantly influence the geometry and electronic properties of the benzene (B151609) ring and the benzyl group. researchgate.netscholarsportal.infonih.gov For this compound, DFT calculations would typically be employed to optimize the molecular geometry, calculate thermodynamic properties, and determine vibrational frequencies. The presence of the electronegative fluorine atom and the bulky bromine atom is expected to induce significant changes in the electron density distribution and bond lengths of the aromatic ring compared to unsubstituted benzyl alcohol.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and polarizability. nih.gov

For aromatic compounds, the HOMO is often a π-orbital associated with the benzene ring, while the LUMO is a π*-antibonding orbital. In a study on 4-Bromo-2-fluoro-1-nitrobenzene, a structurally related compound, the HOMO-LUMO energy gap was calculated, and the analysis of these orbitals revealed the charge transfer characteristics within the molecule. researchgate.net A similar analysis for this compound would be expected to show the influence of the bromo and fluoro substituents on the energy and localization of these frontier orbitals.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 5.5 |

Note: The data in the table is for a structurally related compound, 4-Bromo-2-fluoro-1-nitrobenzene, and is presented for illustrative purposes to indicate the type of data obtained from such analyses. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, indicating their potential to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its role as a hydrogen bond donor. The aromatic ring would display a complex potential landscape influenced by the electron-withdrawing effects of the bromine and fluorine atoms. Studies on other molecules have shown that MEP analysis is crucial for understanding intermolecular interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the benzyl alcohol moiety allows for different spatial arrangements, or conformations, which can have a significant impact on its properties and interactions.

| Conformation | Description | Potential for Intramolecular Interactions |

|---|---|---|

| Gauche | The O-H bond is oriented towards the ortho-substituent. | Possible intramolecular hydrogen bonding with the bromine atom. |

| Anti | The O-H bond is oriented away from the ortho-substituent. | Less likely to have direct intramolecular hydrogen bonding with the bromine atom. |

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For instance, DFT calculations can provide theoretical vibrational spectra (Infrared and Raman) that can aid in the assignment of experimental spectral bands. A study on 4-Bromo-2-fluoro-1-nitrobenzene has successfully used this approach to elucidate its vibrational modes. researchgate.net Similarly, the prediction of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a powerful tool for structure elucidation. The prediction of UV-Vis spectra via Time-Dependent DFT (TD-DFT) can also offer insights into the electronic transitions of the molecule.

Molecular Docking Studies and Structure-Activity Relationships (SAR)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to the active site of a protein. While no direct molecular docking studies of this compound have been reported, a study on alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has performed molecular docking against cyclooxygenase (COX) enzymes. csfarmacie.cz This study revealed that the 2-bromo-4-fluorophenyl moiety can participate in hydrophobic interactions within the active site of these enzymes. csfarmacie.cz

Conclusion and Future Research Directions

Summary of Key Research Findings and Current State of Knowledge

2-Bromo-4-fluorobenzyl alcohol is a halogenated aromatic alcohol that has garnered attention in synthetic chemistry primarily for its role as a versatile intermediate. chemimpex.com Current knowledge establishes it as a solid compound at room temperature, with a molecular formula of C₇H₆BrFO. sigmaaldrich.comchemdad.com Its structural arrangement, featuring a bromo, a fluoro, and a hydroxymethyl group on a benzene (B151609) ring, provides multiple reactive sites for chemical modification.

The principal application of this compound lies in its use as a foundational building block in organic synthesis. chemimpex.com It is frequently employed in the multi-step synthesis of more complex molecules. Research has highlighted its utility as a key intermediate in the development of pharmaceutical compounds, particularly for potential drugs targeting neurological and cardiovascular conditions. chemimpex.com Furthermore, it serves as a precursor in the agrochemical industry and in the creation of specialty chemicals. chemimpex.com The synthesis of the compound itself is typically achieved through the reduction of 2-bromo-4-fluorobenzoic acid or the oxidation of the corresponding 2-bromo-4-fluorobenzaldehyde (B1271550). google.comgoogle.com Its importance is underscored by its commercial availability from various chemical suppliers, indicating a consistent demand from research and development sectors. synquestlabs.comsigmaaldrich.comfishersci.com

| Property | Data | Source(s) |

| Molecular Formula | C₇H₆BrFO | sigmaaldrich.comsynquestlabs.comsigmaaldrich.com |

| Molecular Weight | 205.02 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comchemdad.com |

| CAS Number | 229027-89-8 | chemdad.comsynquestlabs.com |

| Melting Point | 68-72 °C | chemdad.com |

| Boiling Point | 262 °C | chemdad.com |

Note: Physical properties can vary slightly between different sources and measurement conditions.

Unexplored Reactivity and Synthetic Avenues

While the oxidation of the alcohol to an aldehyde and the reduction from a carboxylic acid are established transformations, the full synthetic potential of this compound remains largely untapped. The presence of three distinct functional groups (alcohol, bromo, fluoro) offers a rich landscape for further reactivity studies.

Advanced Cross-Coupling Reactions: The bromine atom at the 2-position is a prime site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While such reactions are standard for aryl bromides, a systematic exploration of their efficiency and selectivity in the specific context of this molecule, particularly concerning potential interference from the benzyl (B1604629) alcohol moiety, is an area ripe for investigation. Developing robust protocols for these couplings would significantly broaden the range of accessible derivatives.

Selective Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the 4-position is activated for SₙAr. A detailed study into the kinetics and scope of substituting this fluorine with various nucleophiles (O-, N-, S-based) could yield novel scaffolds. Investigating the competitive reactivity between the C-Br and C-F bonds under different reaction conditions would provide valuable insights for synthetic planning.

Derivatization of the Hydroxymethyl Group: Beyond simple oxidation, the benzyl alcohol group can undergo a wide array of transformations. Exploring its conversion to ethers, more complex esters, or its use in Mitsunobu reactions could lead to new classes of compounds. researchgate.net Additionally, its transformation into a leaving group (e.g., tosylate or mesylate) would open pathways for nucleophilic substitution at the benzylic carbon.

Potential for Novel Applications and Derivatives

The exploration of the aforementioned synthetic avenues could unlock a variety of novel applications and lead to the creation of valuable new derivatives.

Medicinal Chemistry: By leveraging cross-coupling and SₙAr reactions, a diverse library of derivatives can be synthesized for biological screening. For instance, attaching heterocyclic moieties, known to be prevalent in many active pharmaceutical ingredients (APIs), could generate new drug candidates. ossila.com The core structure is already associated with neurological and cardiovascular targets, and new derivatives could be screened against a wider range of biological targets, such as cannabinoid receptors or various enzymes implicated in disease. chemimpex.comossila.com

Materials Science: The di-halogenated aromatic core presents opportunities in materials science. Polymerization of appropriately functionalized derivatives could lead to specialty polymers with enhanced thermal stability or specific optical properties, conferred by the heavy bromine atom and the electronegative fluorine atom. chemimpex.com

Agrochemicals: The development of new agrochemicals is an ongoing need. Systematic derivatization and screening of this compound-based compounds could yield new herbicides, fungicides, or pesticides with novel modes of action, potentially helping to overcome existing resistance issues.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The future development and application of this compound and its derivatives can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). researchgate.netresearchgate.net

Reaction Prediction and Optimization: ML models can be trained on existing chemical reaction data to predict the outcomes of unexplored reactions for this specific molecule. researchgate.net For instance, an AI tool could predict the optimal catalyst, solvent, and temperature for a challenging Suzuki coupling on the 2-bromo position, saving significant experimental time and resources. researchgate.net

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold. By providing the model with desired properties (e.g., high binding affinity to a specific protein target, low predicted toxicity), it can generate a list of new, synthetically accessible derivatives for further investigation.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. These tools can analyze vast reaction networks to identify pathways that are more cost-effective or higher-yielding than those devised by traditional human intuition. researchgate.net

The systematic application of these computational tools promises to streamline the entire discovery pipeline, from identifying promising new reactions and derivatives to planning their efficient synthesis, thereby unlocking the full potential of this compound as a valuable chemical building block.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-fluorobenzyl alcohol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reduction of 2-Bromo-4-fluorobenzaldehyde using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol. Reaction temperature (0–25°C) and solvent polarity significantly impact yield, with THF providing higher selectivity (70–85% yield) compared to ethanol (60–75%) due to better solubility of intermediates. Post-reaction quenching with acidic water (pH 3–4) followed by extraction with dichloromethane enhances purity . Alternative routes include bromination of 4-fluorobenzyl alcohol using NBS (N-bromosuccinimide) under UV light, though this method requires strict control of stoichiometry (1:1.05 molar ratio) to minimize di-brominated byproducts .

Q. What purification techniques are recommended for isolating this compound, and how does solvent choice impact crystallization efficiency?

- Methodological Answer : Recrystallization from a 3:1 hexane/ethyl acetate mixture at −20°C yields high-purity (>98%) crystals. Solvent polarity must be optimized: highly polar solvents (e.g., methanol) reduce yield due to increased solubility, while non-polar solvents (hexane) favor crystal formation. Column chromatography (SiO₂, hexane/EtOAc gradient) is effective for removing brominated byproducts, with Rf = 0.3–0.4 in 20% EtOAc/hexane. Storage at 2–8°C in amber vials prevents photodegradation .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR (CDCl₃): δ 4.65 (s, 2H, CH₂OH), 7.25–7.45 (m, 3H, aromatic H).

- ¹³C NMR : δ 63.8 (CH₂OH), 116.5–134.2 (aromatic C with Br/F coupling).

- IR : Broad O-H stretch at 3300–3500 cm⁻¹, C-Br at 560 cm⁻¹, and C-F at 1220 cm⁻¹.

- HPLC : Use a C18 column with 60:40 acetonitrile/water (retention time ~8.2 min) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine at the para position deactivates the aromatic ring, directing nucleophilic attacks to the meta position. Bromine’s steric bulk at the ortho position hinders SN2 mechanisms but facilitates SN1 pathways in polar aprotic solvents (e.g., DMF). Kinetic studies show a 30% slower reaction rate compared to non-fluorinated analogs due to reduced nucleophilicity at the benzyl carbon .

Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound as a synthetic intermediate?

- Methodological Answer :

- Purity Verification : Confirm purity via GC-MS or HPLC to rule out degradation products (e.g., oxidation to the aldehyde).

- Condition Screening : Test divergent protocols (e.g., Pd-catalyzed cross-couplings vs. Mitsunobu reactions) to identify solvent- or catalyst-specific anomalies.

- Data Triangulation : Compare results with analogous compounds (e.g., 4-Bromo-2,6-difluorobenzyl alcohol) to isolate substituent effects .

Q. What accelerated stability testing protocols are appropriate for evaluating the thermal decomposition of this compound under various storage conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 5°C/min to identify decomposition onset (~150°C). For long-term stability, store samples at 25°C/60% RH and 40°C/75% RH, monitoring via HPLC every 30 days. Degradation products (e.g., 2-Bromo-4-fluorobenzoic acid) form at >0.5% after 6 months at 40°C, necessitating airtight packaging with desiccants .

Q. How can researchers optimize chromatographic separation methods for analyzing degradation products of this compound in complex reaction mixtures?

- Methodological Answer : Use a Zorbax SB-Phenyl column with a 0.1% formic acid/acetonitrile gradient (5–95% over 20 min). Degradation products (e.g., aldehyde or dimeric ethers) elute at 12.5 min and 15.8 min, respectively. Adjust column temperature to 35°C to improve peak resolution. Validate with spiked samples to confirm recovery rates (>95%) .

Q. What mechanistic insights can be gained from isotopic labeling studies of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Deuterium labeling at the benzylic position (C-D₂OH) reveals kinetic isotope effects (KIE = 2.1) in Suzuki-Miyaura couplings, indicating rate-determining oxidative addition. ¹⁹F NMR tracks fluorine’s electronic influence on Pd intermediate stability. Comparative studies with ²⁶Br-labeled analogs show negligible bromine participation in transmetallation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.